molecular formula C13H13N3O4S2 B3002834 4,6-Dimethyl-2-(4-methylsulfonyl-2-nitrophenyl)sulfanylpyrimidine CAS No. 295364-22-6

4,6-Dimethyl-2-(4-methylsulfonyl-2-nitrophenyl)sulfanylpyrimidine

Cat. No. B3002834
CAS RN: 295364-22-6
M. Wt: 339.38
InChI Key: UVADKUNEJLYWJR-UHFFFAOYSA-N
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Description

The compound 4,6-Dimethyl-2-(4-methylsulfonyl-2-nitrophenyl)sulfanylpyrimidine is a pyrimidine derivative, which is a class of compounds known for their presence in nucleic acids and various biological activities. Pyrimidine derivatives have been extensively studied due to their potential therapeutic applications, including antimalarial, antibacterial, and antidiabetic properties. The papers provided focus on the structural analysis, vibrational spectroscopy, and molecular docking studies of similar pyrimidine compounds, which can offer insights into the behavior of the compound .

Synthesis Analysis

While the synthesis of this compound is not directly detailed in the provided papers, similar compounds have been synthesized and analyzed using various spectroscopic techniques. For instance, the synthesis of related pyrimidine derivatives often involves the introduction of sulfanyl groups and the formation of stable pyrimidine rings, which are crucial for the biological activity of these molecules .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted with different functional groups that influence the compound's properties. The papers discuss the use of density functional theory (DFT) and vibrational spectroscopy to determine the molecular geometrical parameters, bond lengths, and angles, which are essential for understanding the compound's three-dimensional conformation and reactivity .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be inferred from molecular docking studies and the analysis of Fukui functions, which indicate the chemical selectivity or reactivity sites within the molecule. These studies suggest that pyrimidine derivatives can interact with biological targets, such as enzymes or receptors, leading to potential inhibitory activity against diseases like diabetes and HIV .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, including their vibrational spectra, electronic properties, and thermodynamic properties, have been investigated using spectroscopic methods and computational approaches. The HOMO-LUMO energy gap provides information on the electronic transitions and stability of the molecule, while the molecular electrostatic potential (MEP) helps in understanding the charge distribution across the molecule. These properties are crucial for predicting the nonlinear optical behavior and the interaction of the compound with biological systems .

Relevant Case Studies

The papers provide case studies of pyrimidine derivatives acting as potential chemotherapeutic agents. Molecular docking studies suggest that these compounds could exhibit inhibitory activity against various biological targets, such as GPb for antidiabetic effects and HIV-1 protease for antiviral activity. These findings highlight the importance of pyrimidine derivatives in drug design and development .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4,6-dimethyl-2-(4-methylsulfonyl-2-nitrophenyl)sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S2/c1-8-6-9(2)15-13(14-8)21-12-5-4-10(22(3,19)20)7-11(12)16(17)18/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVADKUNEJLYWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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